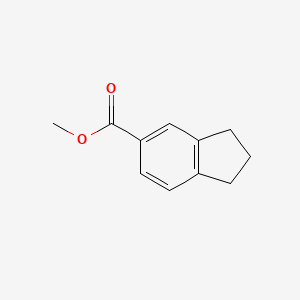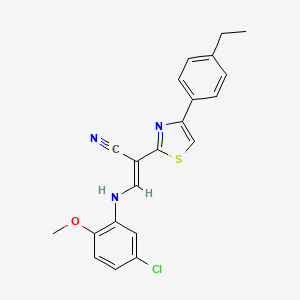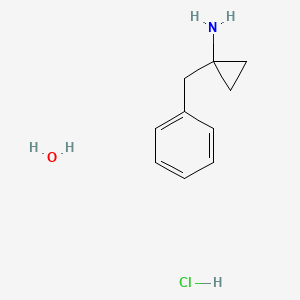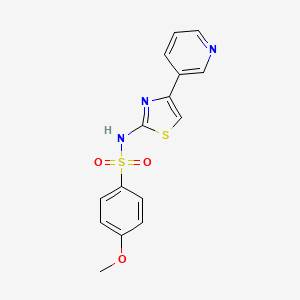
N-(3,4-dimethoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H16N6O4 and its molecular weight is 356.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of related pyrazole derivatives have demonstrated their potential in forming compounds with significant antitumor, antifungal, and antibacterial properties. These compounds have been synthesized and characterized using various spectroscopic methods, including FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography, providing insights into their structural properties and the basis for their biological activities (Titi et al., 2020).
Biological Activities
- A study focusing on the synthesis of pyrimidine linked pyrazole heterocyclics explored their insecticidal and antibacterial potential. These compounds showed promising results against Pseudococcidae insects and selected microorganisms, highlighting their potential in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
- Another research effort synthesized benzimidazole derivatives, which were found to have significant potential for further exploration as anticancer agents. These compounds underwent various reactions to yield novel structures with promising biological activities (Fikry et al., 2015).
- Research on diazo dyes derived from Pyrazolo[1,5-a]pyrimidine revealed that these compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, they showed excellent antioxidant activities, comparable to Vitamin C in some cases, suggesting their utility in medicinal chemistry (Şener et al., 2017).
Anticancer Potential
- Novel pyrazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than doxorubicin, a reference drug, indicating their potential as anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antidepressant and Nootropic Agents
- Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone were synthesized and evaluated for their antidepressant and nootropic activities. These compounds showed significant activity, suggesting their potential for development into therapeutic agents for central nervous system disorders (Thomas et al., 2016).
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4/c1-10-6-15(19-11-4-5-13(25-2)14(7-11)26-3)20-16(18-10)21-9-12(8-17-21)22(23)24/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWYISXHNBWGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2948067.png)


![2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2948072.png)

![N-[(2-Methoxyphenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2948079.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2948080.png)

![1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone]](/img/structure/B2948083.png)



![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2948088.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2948089.png)
